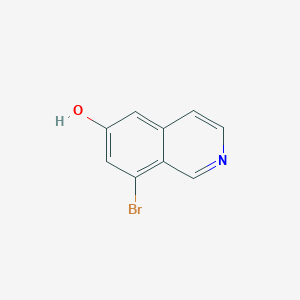

8-Bromoisoquinolin-6-ol

Description

Overview of the Isoquinoline (B145761) Scaffold in Contemporary Organic Synthesis

The isoquinoline scaffold is a prominent heterocyclic framework in organic chemistry, recognized for its presence in a wide array of natural products and synthetic molecules with significant biological activities. rsc.orgresearchgate.netresearchgate.net This nitrogen-containing bicyclic system, an isomer of quinoline (B57606), serves as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets. acs.orgacs.org Its structural diversity and therapeutic importance have made the synthesis of isoquinoline derivatives a key focus for organic and medicinal chemists. rsc.orgresearchgate.net

Historically, the construction of the isoquinoline core has been achieved through classic named reactions such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. acs.orgacs.org Contemporary synthetic methods have expanded to include transition-metal-catalyzed reactions, offering more efficient and milder pathways to these valuable structures. researchgate.netacs.org The isoquinoline framework is a fundamental component of many alkaloids, which are naturally occurring compounds with a broad spectrum of pharmacological effects, including anticancer, antiviral, and antibacterial properties. researchgate.nettandfonline.com

Strategic Importance of Functionalized Isoquinolines as Versatile Building Blocks

The strategic functionalization of the isoquinoline scaffold is crucial for its role as a versatile building block in the synthesis of complex molecules. rsc.orgresearchgate.net Introducing various substituents at different positions on the isoquinoline ring system allows for the fine-tuning of its electronic and steric properties, which in turn influences its reactivity and biological activity. d-nb.inforsc.org For instance, the presence of halogens, such as bromine, provides a reactive handle for cross-coupling reactions like the Suzuki, Sonogashira, and Stille couplings, enabling the introduction of diverse aryl, alkynyl, and other groups. nih.govacs.org

Furthermore, the ability to introduce functional groups at specific sites allows for the construction of more complex heterocyclic systems fused to the isoquinoline core. researchgate.nettandfonline.com This modular approach is invaluable in drug discovery and materials science, where the systematic modification of a core structure is essential for developing new compounds with desired properties. nih.govacs.org The development of site-selective functionalization reactions is an active area of research, aiming to provide chemists with the tools to build molecular complexity from relatively simple isoquinoline precursors. acs.org

Positioning of 8-Bromoisoquinolin-6-ol as a Key Synthetic Intermediate

Within the vast family of functionalized isoquinolines, this compound holds a significant position as a key synthetic intermediate. biosynth.com Its structure is characterized by a bromine atom at the 8-position and a hydroxyl group at the 6-position. This specific arrangement of functional groups offers multiple avenues for further chemical modification.

The bromine atom at the 8-position is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. prepchem.comsci-hub.se This allows for the elaboration of the isoquinoline core to build more complex molecular architectures. The hydroxyl group at the 6-position can be a precursor for other functional groups or can participate in reactions itself, such as etherification or oxidation. smolecule.com The interplay of these two functional groups makes this compound a valuable starting material for the synthesis of a range of substituted isoquinoline derivatives with potential applications in medicinal chemistry and materials science. nih.govgoogle.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1220694-88-1 biosynth.comarctomsci.comcacheby.com |

| Molecular Formula | C₉H₆BrNO biosynth.com |

| Molecular Weight | 224.05 g/mol biosynth.com |

| Canonical SMILES | C1=CN=CC2=C(C=C(C=C21)O)Br biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

8-bromoisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMOLLGJWZXMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314066 | |

| Record name | 8-Bromo-6-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220694-88-1 | |

| Record name | 8-Bromo-6-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220694-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 8 Bromoisoquinolin 6 Ol

Reactivity of the Bromine Substituent

The bromine atom at the C-8 position of the isoquinoline (B145761) ring is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing C-C, C-N, and C-O bonds. researchgate.net These reactions are valued for their mild and chemoselective nature, making them suitable for creating complex, highly functionalized molecules. researchgate.net

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a boronic acid or boronate ester. musechem.com It is widely used in organic synthesis due to its broad substrate scope. musechem.com The catalytic cycle involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final product. musechem.com For instance, the Suzuki-Miyaura reaction of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated. rsc.org This method has been applied to the diversification of glucocorticoid receptor modulators and shows compatibility with a range of boronic esters. rsc.org A notable example is the silica-assisted Suzuki-Miyaura reaction of 4-bromoisoquinoline, which, although sterically hindered, can proceed to form the desired biaryl product. sci-hub.se

The Sonogashira reaction is another key palladium-catalyzed cross-coupling reaction that constructs a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. mdpi.comresearchgate.net This reaction is instrumental in synthesizing a wide array of functionalized organic molecules, including biologically active compounds and natural products. mdpi.comresearchgate.net The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. mdpi.comlucp.net However, copper-free conditions have also been developed. rsc.org The choice of solvent can significantly impact the reaction's efficiency, with polar solvents like DMF sometimes slowing the reaction by displacing ligands from the palladium complex. lucp.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Halide, Boronic Acid/Ester | Palladium Catalyst, Base | Biaryl |

| Sonogashira | Aryl Halide, Terminal Alkyne | Palladium Catalyst, Optional Copper Co-catalyst, Base | Arylalkyne |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a strong base. scienceopen.com This reaction is a cornerstone of modern organic synthesis for creating arylamines. scienceopen.com The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product and regenerate the catalyst. scienceopen.comlibretexts.org The choice of ligand is critical for the success of the reaction, with various biaryl phosphine (B1218219) ligands being developed to accommodate a wide range of substrates. rsc.org The reaction conditions, including the base and solvent, are also crucial for achieving high yields. For example, a study on the amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) found that Pd(dba)₂ with BINAP and Cs₂CO₃ in THF were the most effective conditions. acs.org

Beyond the classic Buchwald-Hartwig protocol, other N-arylation reactions have been developed. Copper-catalyzed N-arylation, also known as the Ullmann condensation, provides an alternative, often more cost-effective method for forming C-N bonds. rhhz.netbeilstein-journals.org Ligands such as diamines have been shown to be effective in promoting the copper-catalyzed N-arylation of heterocycles like indoles. rhhz.net Tandem reactions involving N-arylation have also been developed, such as the palladium-catalyzed N-arylation/carboamination of γ-amino alkenes to produce N-aryl-2-benzyl pyrrolidines. nih.gov

The formation of carbon-heteroatom bonds extends beyond nitrogen to include oxygen and sulfur. Palladium-catalyzed methods are also instrumental in these transformations. For instance, the coupling of aryl halides with alcohols and thiols can be achieved to form C-O and C-S bonds, respectively. These reactions often utilize similar palladium catalytic systems as those employed in C-N coupling, with adjustments to ligands and reaction conditions. acs.org The development of catalysts for these reactions is an active area of research, aiming to expand the scope and efficiency of carbon-heteroatom bond formation. uni-regensburg.de

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the C-6 position of 8-bromoisoquinolin-6-ol offers another site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Etherification involves the conversion of the hydroxyl group into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. organic-chemistry.org Other methods include reacting the alcohol with reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in the presence of an alcohol. organic-chemistry.org

Esterification is the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. chemguide.co.uk This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to achieve high yields, the ester product is often removed by distillation as it forms. chemguide.co.uk Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used. chemguide.co.uk The derivatization of hydroxyl groups into esters is a common strategy in the analysis of complex mixtures like bio-oils. nih.gov For instance, various ester derivatives of the secondary metabolite resveratrol (B1683913) have been synthesized through both chemical and enzymatic esterification reactions. medcraveonline.com

Table 2: Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product |

| Etherification | Alkyl Halide, Base | Ether |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride/Anhydride (B1165640) | Ester |

Beyond simple ethers and esters, the hydroxyl group can be transformed into other functional groups. One common strategy is to convert it into a sulfonate ester, such as a mesylate or tosylate. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, providing a pathway to introduce a wide variety of nucleophiles at that position. Palladium-catalyzed cross-coupling reactions of aryl mesylates have been developed, making the hydroxyl group a versatile handle for C-C and C-heteroatom bond formation. rsc.org

Derivatization is also a key strategy in analytical chemistry to enhance the detection and separation of molecules. researchgate.netjfda-online.com For example, hydroxyl groups can be derivatized with reagents containing a specific tag, such as a bromine atom, to allow for element-selective detection by techniques like liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). rsc.org

Functional Group Interconversions (FGI) and Retrosynthetic Analysis of this compound Derivatives

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the conversion of one functional group into another. imperial.ac.ukscribd.com In the context of this compound, FGI strategies are pivotal for accessing a diverse range of derivatives. Retrosynthetic analysis, a method for planning organic syntheses, starts with the target molecule and works backward to simpler, commercially available starting materials. icj-e.orgslideshare.netub.edu

A primary FGI involves the hydroxyl group at the C6 position. This phenol-like functionality can be converted into an ether or an ester. For instance, Williamson ether synthesis can be employed, where the hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an alkoxy derivative.

The bromine atom at the C8 position is another key site for FGI. It is particularly amenable to transition metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling reaction can be used to replace the bromine atom with an aryl or vinyl group by reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. Similarly, Sonogashira coupling can introduce an alkyne group, and Buchwald-Hartwig amination can form a new carbon-nitrogen bond.

Retrosynthetic Analysis of a Hypothetical Derivative:

Let's consider a hypothetical target molecule, 8-aryl-6-methoxyisoquinoline. A retrosynthetic analysis would involve the following disconnections:

C-O Bond Disconnection: The methoxy (B1213986) group at C6 can be traced back to the hydroxyl group of this compound via an FGI (etherification).

C-C Bond Disconnection: The aryl group at C8 can be disconnected to this compound and an arylboronic acid, indicating a Suzuki coupling reaction as the forward synthetic step.

This analysis simplifies the complex target molecule into the more readily accessible precursor, this compound.

Table 1: Key Functional Group Interconversions for this compound

| Functional Group at C6/C8 | Reagents and Conditions | Resulting Functional Group | Reaction Type |

| 6-OH | Alkyl halide, Base (e.g., K₂CO₃) | 6-O-Alkyl (Ether) | Williamson Ether Synthesis |

| 6-OH | Acyl chloride, Pyridine (B92270) | 6-O-Acyl (Ester) | Esterification |

| 8-Br | Arylboronic acid, Pd catalyst, Base | 8-Aryl | Suzuki Coupling |

| 8-Br | Terminal alkyne, Pd/Cu catalyst, Base | 8-Alkynyl | Sonogashira Coupling |

| 8-Br | Amine, Pd catalyst, Base | 8-Amino | Buchwald-Hartwig Amination |

Development of Advanced Derivatives and Complex Architectures from 8 Bromoisoquinolin 6 Ol

Design and Synthesis of Novel 8-Bromoisoquinolin-6-ol Analogs

The design and synthesis of novel analogs of this compound are primarily driven by the need to explore structure-activity relationships in medicinal chemistry and to develop new materials with specific properties. The core strategy involves the chemical modification of the bromine and hydroxyl functionalities.

Palladium-catalyzed cross-coupling reactions are instrumental in derivatizing the C8 position. The Suzuki-Miyaura coupling, in particular, has been effectively used to introduce new aryl and heteroaryl groups. For instance, new 8-arylisoquinoline derivatives have been synthesized in good yields from 8-bromotetrahydroisoquinolin-4-one, a related intermediate, by employing palladium-catalyzed Suzuki cross-coupling reactions. sci-hub.se This methodology is directly applicable to this compound, allowing for the creation of a library of C8-arylated analogs. The reaction of 8-bromoisoquinolin-3-yl trifluoromethanesulfonate (B1224126) with various arylboronic acids has been shown to proceed with good selectivity, where the triflate group reacts preferentially over the bromine, highlighting the possibility for sequential, site-selective modifications. researchgate.netnih.gov

Furthermore, the hydroxyl group at the C6 position can be readily converted into other functional groups. For example, in the synthesis of Lycobetaine analogs, the hydroxyl group of a related bromoisoquinoline was alkylated to introduce an ethoxy linkage, demonstrating a common strategy for modification. mdpi.com This allows for the attachment of various side chains, including those designed to enhance solubility or biological targeting. The synthesis of substituted nucleoside analogs has also utilized bromoisoquinoline intermediates where the core structure is built upon through coupling reactions. google.com

Below is a table summarizing representative synthetic transformations for generating novel this compound analogs.

| Starting Material | Reagents and Conditions | Product Type | Research Focus |

| This compound | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K3PO4) | 8-Arylisoquinolin-6-ol | Kinase Inhibitors, Flexible Aporphine Analogs sci-hub.senih.gov |

| This compound | Alkyl halide, Base (e.g., K2CO3) | 6-Alkoxy-8-bromoisoquinoline | Bioactive Compound Analogs mdpi.com |

| This compound | Trimethylsilylacetylene, Pd catalyst, CuI; then desilylation (e.g., K2CO3) | 8-Ethynylisoquinolin-6-ol | Intermediates for Complex Scaffolds researchgate.netnih.gov |

| This compound | Selenium Dioxide (SeO2), 1,2-dichlorobenzene, 180°C (on related methylisoquinoline) | 8-Bromoisoquinoline-6-carbaldehyde | Synthesis of Substituted Nucleoside Analogs google.com |

Construction of Biisoquinoline Systems and Other Multi-cyclic Scaffolds

The this compound framework is a key precursor for constructing larger, more complex molecular architectures, such as biisoquinoline systems and other polycyclic scaffolds. These larger structures are of significant interest in coordination chemistry, materials science, and as ligands for catalysis.

A primary method for creating biisoquinoline systems is the homocoupling of bromoisoquinoline derivatives. While specific examples starting from this compound are not prevalent, the synthesis of 8,8'-diaryl-substituted 3,3'-biisoquinoline (B12815593) ligands has been achieved starting from a common 8-bromoisoquinolin-3-ol (B1440230) precursor. researchgate.net This synthesis demonstrates the utility of the C8-bromo position as a reactive site for forming carbon-carbon bonds between two isoquinoline (B145761) units, a strategy that is conceptually transferable to the 6-ol isomer. Such biisoquinoline ligands are noted for their endotopic but sterically non-hindering nature, which allows for the construction of novel multi-component assemblies around metal centers like iron(II), cobalt(II), and ruthenium(II). researchgate.net

Beyond dimerization, this compound can be used to build other multi-cyclic and heterocyclic frameworks. Modern synthetic approaches focus on creating isoquinoline core-embedded skeletons. nih.gov For example, a concise method to prepare complex isoquinoline analogues involves starting with pyridines and reacting them with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions. rsc.org This approach allows for efficient access to tricyclic isoquinolines that are found in numerous natural products. rsc.org The bromine atom on the this compound scaffold can serve as an anchor point to initiate annulation reactions, leading to the formation of fused ring systems. For instance, intramolecular cyclization strategies following an initial intermolecular coupling at the C8 position can generate rigid, polycyclic structures with defined three-dimensional shapes.

Strategic Incorporation into Natural Product Total Synthesis and Analog Generation

Bromoisoquinoline derivatives are valuable intermediates in the total synthesis of natural products and the generation of their analogs, which are crucial for probing biological mechanisms and developing new therapeutic agents. nih.govorganicchemistrydata.org The cortistatins, a class of marine natural products with potent anti-angiogenic properties, are a prime example. tandfonline.com

In the development of cortistatin analogs, a key strategic step involves the coupling of an isoquinoline fragment to a steroidal core. tandfonline.comharvard.edu The synthesis of estrone-isoquinoline (EI-hybrid) analogs utilized a Suzuki-Miyaura coupling reaction between a steroidal borate (B1201080) and a bromoisoquinoline. tandfonline.com Specifically, a mixture of 7- and 5-bromoisoquinoline (B27571) was used in one reported synthesis. tandfonline.com The general strategy, however, highlights the power of using a C-Br bond on the isoquinoline ring as a synthetic handle for late-stage diversification in the synthesis of complex natural product analogs. This approach allows for the rapid generation of a variety of analogs by simply changing the isoquinoline coupling partner, enabling a thorough investigation of the structure-activity relationship. The choice of a specific bromoisoquinoline isomer, such as this compound, would allow for the synthesis of novel cortistatin analogs with a different substitution pattern, potentially leading to altered biological activity or selectivity. tandfonline.comharvard.edu

The synthesis of other natural products and their analogs, such as those based on the Lycobetaine scaffold, has also employed bromoisoquinoline intermediates to construct the core structure. mdpi.com The ability to perform selective chemical transformations on the bromine and hydroxyl groups of this compound makes it a strategic building block for accessing a diverse range of complex molecular targets.

| Natural Product/Analog Class | Synthetic Strategy | Role of Bromoisoquinoline | Key Reaction |

| Cortistatin Analogs | Late-stage coupling of isoquinoline to a steroidal core | Key fragment for C-C bond formation tandfonline.comharvard.edu | Suzuki-Miyaura Coupling |

| Lycobetaine Analogs | Stepwise construction of the polycyclic system | Core building block mdpi.com | Sonogashira Cross-Coupling, Cyclization |

| Fredericamycin A (Formal Synthesis) | Assembly of multicyclic isoquinoline scaffold from pyridine (B92270) precursors | Target scaffold for novel synthetic approach rsc.org | Base-mediated annulation |

Stereoselective Synthesis of Advanced Isoquinoline Derivatives

The synthesis of single enantiomers or diastereomers of complex molecules is a central goal of modern organic chemistry, particularly for pharmaceuticals where biological activity is often confined to a specific stereoisomer. Stereoselective synthesis of advanced isoquinoline derivatives involves methods that control the three-dimensional arrangement of atoms during the formation of new chiral centers. mdpi.com

While many stereoselective methods are applied to tetrahydroisoquinoline systems, the principles are relevant for elaborating derivatives from this compound. Asymmetric catalysis, using chiral metal catalysts or organocatalysts, is a powerful tool. For example, the asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines to produce chiral 1,2,3,4-tetrahydroisoquinolines has been achieved using transition metal catalysts bearing chiral diamine ligands. mdpi.com One such ligand family is based on the chiral 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) scaffold. mdpi.com This demonstrates how a chiral catalyst can effectively induce stereoselectivity in the isoquinoline core.

Another strategy involves the use of chiral auxiliaries. In the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a chiral morpholinone derivative was used to direct the stereochemical outcome of the key bond-forming step. mdpi.com Similarly, stereoselective syntheses of carbocyclic analogues of the nucleoside precursor PreQ0 have been accomplished through convergent routes that prepare chiral amine building blocks and couple them to a heterocyclic core. beilstein-journals.org These methods often rely on substrate control, where existing stereocenters in the molecule direct the formation of new ones.

For this compound, these strategies could be applied after initial modification. For example, reduction of the isoquinoline ring could be followed by an asymmetric reaction to create chiral centers. Alternatively, a chiral substituent could be attached to the C6-hydroxyl group, which could then direct a subsequent stereoselective reaction elsewhere on the molecule. The development of highly stereocontrolled synthesis of complex olefins via Suzuki-Miyaura coupling also offers a pathway to construct stereodefined acyclic chains attached to the isoquinoline core. researchgate.net

Advanced Spectroscopic and Computational Characterization of 8 Bromoisoquinolin 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 8-Bromoisoquinolin-6-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 6-bromoquinoline, the protons on the heterocyclic ring and the benzene (B151609) ring exhibit distinct chemical shifts, which are crucial for structural assignment. chemicalbook.com For isoquinoline (B145761) derivatives, the chemical shifts of protons are influenced by the substituents on the rings. tsijournals.com For instance, in the ¹H NMR spectrum of 8-bromo-6-cyanoquinoline, the protons H-2, H-3, H-4, H-5, and H-7 show distinct signals. researchgate.net Similarly, the ¹³C NMR spectrum provides valuable data on the carbon skeleton. In 8-bromo-6-cyanoquinoline, the carbon atoms of the quinoline (B57606) core and the cyano group are readily identified by their characteristic chemical shifts. researchgate.net

Dynamic NMR studies can provide insights into conformational changes and other dynamic processes within the molecule. dntb.gov.ua For example, in studies of substituted 1,2,3,4-tetrahydroisoquinolines, NMR has been used to corroborate findings from conformational analysis, such as the upfield chemical shift of an aromatic proton upon ring cyclization. nih.gov

Table 1: Representative NMR Data for Related Bromo-Substituted (Iso)quinolines

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 6-Bromoquinoline chemicalbook.com | ¹H | Signals corresponding to the quinoline ring protons. |

| 8-Bromo-6-cyanoquinoline researchgate.net | ¹H | 9.13 (dd, H-2), 7.60 (dd, H-3), 8.19 (dd, H-4), 8.22 (d, H-5), 8.25 (d, H-7) |

| 8-Bromo-6-cyanoquinoline researchgate.net | ¹³C | 152.8, 146.2, 138.3, 135.4, 134.9, 129.2, 123.6, 119.0, 115.7, 115.0 |

This table is illustrative and based on data from related compounds. Specific NMR data for this compound was not available in the search results.

Mass Spectrometry Techniques in the Analysis of Reaction Products

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. In the context of this compound and its derivatives, MS is crucial for confirming the identity of reaction products. savemyexams.com

The molecular ion peak (M+) in the mass spectrum reveals the molecular weight of the compound. For brominated compounds, the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a bromine atom. savemyexams.com

Fragmentation patterns, which arise from the breakup of the molecular ion into smaller charged fragments, offer valuable structural information. libretexts.org The fragmentation of isoquinoline alkaloids is often characterized by specific bond cleavages, such as the retro-Diels-Alder (RDA) reaction in tetrahydroprotoberberine derivatives or the loss of substituent groups. nih.gov For aromatic compounds like isoquinolines, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. rsc.orgmdpi.com

Infrared Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds. pressbooks.pub

For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, C=N, C=C, and C-Br functional groups. The hydroxyl group (O-H) typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The C=N stretching vibration of the isoquinoline ring is expected in the 1620-1550 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ range. vscht.cz The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually below 800 cm⁻¹.

For example, the IR spectrum of 8-phenyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol shows a broad band at 3517 cm⁻¹ corresponding to the O-H stretch. sci-hub.se

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) libretexts.org |

| Aromatic Ring | C-H stretch | 3000-3100 libretexts.org |

| Alkene (in aromatic ring) | C=C stretch | 1450-1600 vscht.cz |

| Imine (in isoquinoline ring) | C=N stretch | 1550-1620 |

| Bromoalkane | C-Br stretch | < 800 |

This table is based on general IR correlation charts and data from related compounds.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and flash column chromatography are commonly employed methods. mdpi.comgoogle.com

HPLC, particularly reversed-phase HPLC, is a powerful tool for analyzing the purity of isoquinoline derivatives and for monitoring the progress of reactions. neliti.comnih.gov The choice of mobile phase composition and pH is critical for achieving optimal separation of these alkaloids. koreascience.kr For instance, a gradient elution with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724) is often used for the separation of isoquinoline alkaloids. koreascience.kr

Flash column chromatography over silica (B1680970) gel is a standard method for the purification of reaction products on a preparative scale. rsc.orgmdpi.com The selection of an appropriate solvent system (eluent) is key to achieving good separation of the desired compound from impurities. Thin-layer chromatography (TLC) is often used to monitor the separation process. rsc.org

Theoretical and Computational Chemistry Approaches

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are increasingly used to predict the electronic structure, stability, and reactivity of molecules like this compound. nrel.govrsc.org These calculations can provide valuable insights into reaction mechanisms, transition state energies, and the thermodynamic feasibility of reaction pathways. rsc.orgrsdjournal.org

For example, DFT calculations can be used to determine Mulliken charges and spin densities, which help in understanding the distribution of electrons within the molecule and identifying reactive sites. nrel.gov Such calculations have been employed to investigate the fragmentation behaviors of isoquinoline alkaloids in mass spectrometry, helping to rationalize the observed fragmentation patterns. nih.gov The use of quantum chemical calculations can guide the design of new synthetic methodologies and predict the outcomes of unknown reactions. rsc.org

Molecular modeling and conformational analysis are computational techniques used to study the three-dimensional structure and flexibility of molecules. nih.gov These methods are particularly useful for understanding the spatial arrangement of atoms and for predicting the preferred conformations of flexible molecules.

For isoquinoline derivatives, conformational analysis can help in understanding structure-activity relationships by identifying the low-energy conformations that are likely to be biologically active. nih.gov For instance, in the study of substituted tetrahydroisoquinolines, energy minimization and dihedral driver calculations have been used to explore the conformational space and identify the most stable conformations. nih.gov The results of these computational studies can be correlated with experimental data, such as NMR, to provide a more complete picture of the molecule's structure and dynamics. nih.gov

Computational Validation of Reaction Mechanisms

The elucidation of reaction mechanisms for complex heterocyclic molecules like this compound and its derivatives is greatly enhanced by computational chemistry. Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for validating experimentally observed outcomes, predicting reactivity, and understanding the intricate details of reaction pathways. diva-portal.org These theoretical investigations provide insights into transition states, intermediates, and the energetic profiles of reactions, which are often difficult to determine through experimental means alone.

Computational studies on isoquinoline systems demonstrate the power of these methods in explaining and predicting chemical behavior. For instance, DFT calculations have been successfully employed to investigate the pyrolysis mechanisms of isoquinoline, identifying various reaction paths and a common tautomeric intermediate. researchgate.net These studies calculate the activation energies for the rate-determining steps, and the results have shown good agreement with experimental findings. researchgate.net

A significant area where computational validation is crucial is in cycloaddition reactions, which are fundamental for building the complex scaffolds of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. DFT calculations have been used to explore the mechanism and origins of regioselectivity and stereoselectivity in these reactions. rsc.orgscispace.com By modeling the reaction of in situ generated isoquinolinium ylides with various dipolarophiles, researchers can map the potential energy surface and identify the most favorable reaction channels.

For example, in the multicomponent 1,3-dipolar cycloaddition leading to dispiropyrrolo[2,1-a]isoquinoline derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were performed to understand the high diastereoselectivity observed experimentally. rsc.org The calculations involved optimizing the geometries of transition states and characterizing them as saddle points with a single imaginary frequency. rsc.org The energy differences between the reactants and the various possible transition states (endo and exo approaches for different regioisomers) allow for the prediction of the kinetically favored product, which can then be compared with the experimental outcome. rsc.org

Table 1: Calculated Energy Differences for Transition States in a 1,3-Dipolar Cycloaddition of an Isoquinolinium Ylide (Data sourced from a representative study on isoquinoline derivatives)

| Transition State | Relative Gibbs Free Energy (kcal/mol) | Predicted Outcome |

| exo-TS1 | 0.00 | Kinetically favored product |

| endo-TS1 | +2.50 | Minor or unobserved product |

| exo-TS2 | +5.80 | Disfavored regioisomer |

| endo-TS2 | +7.20 | Disfavored regioisomer |

This table is generated based on representative data from computational studies on isoquinoline derivatives to illustrate the application of these methods. rsc.org

Similarly, DFT calculations using the M06-2X functional have been applied to investigate tandem annulation reactions of isoquinoline N-oxides with ynediones. clockss.org These calculations can dissect the reaction into distinct stages: an initial [3+2] cycloaddition, subsequent ring-opening to form intermediates, a series of tautomerizations, and finally, competing nucleophilic addition steps that determine the final product distribution. clockss.org The computed Gibbs free energy profiles for the different pathways can explain the observed regioselectivity, often revealing that the outcome is controlled by both kinetic and thermodynamic factors. clockss.org

Table 2: Computed Activation and Reaction Free Energies for a Tandem Annulation Reaction (Illustrative data from a theoretical study on isoquinoline N-oxide reactions)

| Reaction Step | Species | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |

| Stage 1: Cycloaddition | Reactants → TS1 | 15.8 | |

| TS1 → Intermediate I | -25.4 | ||

| Stage 1: Ring Opening | Intermediate I → TS2 | 10.5 | |

| TS2 → Intermediate II | -18.7 | ||

| Stage 3: N-nucleophilic addition | Intermediate II → TS_N | 12.1 | |

| TS_N → Product A | -35.2 | ||

| Stage 3: O-nucleophilic addition | Intermediate II → TS_O | 18.5 | |

| TS_O → Product B | -28.9 |

This table is a representative example based on findings from computational studies on related isoquinoline systems to demonstrate the detailed energetic analysis possible. clockss.org

Furthermore, computational methods are valuable for predicting the reactivity of substituted isoquinolines, such as in nucleophilic aromatic substitution (SNAr) reactions. For a molecule like this compound, DFT calculations could be used to map the electron density and locate the Lowest Unoccupied Molecular Orbital (LUMO), thereby predicting the most likely sites for nucleophilic attack. By calculating the activation barriers for substitution at different positions on the ring, a theoretical prediction of the product distribution can be made. diva-portal.org

The mechanism of other important reactions for synthesizing isoquinoline skeletons, such as the Pictet-Spengler reaction, has also been successfully rationalized using DFT. uchile.cl Computational studies can explain the preferential formation of one regioisomer over another by comparing the energy profiles of different mechanistic routes, for instance, pathways involving an iminium ion versus a zwitterionic intermediate, which can be influenced by the reaction pH. uchile.cl

Strategic Applications of 8 Bromoisoquinolin 6 Ol in Academic Chemical Synthesis and Research

Strategic Role as a Precursor for Diverse Heterocyclic Building Blocks

8-Bromoisoquinolin-6-ol serves as a foundational starting material for the synthesis of a multitude of more complex heterocyclic building blocks. biosynth.combldpharm.comsigmaaldrich.comfluorochem.co.uk The presence of both a halogen and a hydroxyl group allows for selective and sequential functionalization, enabling chemists to introduce a variety of substituents and ring systems.

The bromine atom at the 8-position is particularly amenable to transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl groups at this position, leading to the formation of 8-arylisoquinolin-6-ol derivatives. These reactions typically proceed with good yields and selectivity. Similarly, other cross-coupling methodologies, such as Sonogashira and Buchwald-Hartwig amination reactions, can be utilized to install alkyne and amine functionalities, respectively.

The hydroxyl group at the 6-position offers another site for chemical modification. It can be readily alkylated or acylated to introduce a range of ether and ester groups. Furthermore, the hydroxyl group can direct ortho-lithiation, allowing for the introduction of substituents at the adjacent 7-position. This directed metalation strategy significantly expands the diversity of accessible isoquinoline (B145761) derivatives. The strategic interplay between the reactivity of the bromo and hydroxyl groups allows for the construction of a wide array of substituted isoquinolines, which are themselves valuable building blocks for more complex targets.

A notable example of its utility is in the synthesis of biisoquinoline ligands. Starting from 8-bromoisoquinolin-3-ol (B1440230), a related precursor, a series of transformations including triflation and Suzuki coupling reactions were used to generate 3-aryl-8-bromoisoquinoline intermediates. researchgate.net This highlights the selective reactivity that can be achieved, with the triflate group reacting in preference to the bromine atom under specific conditions. researchgate.net

Facilitating the Synthesis of Complex Molecules for Chemical Biology Research

The synthesis of complex molecules is fundamental to advancing chemical biology research, providing essential tools to probe and understand intricate biological processes. ox.ac.ukwikipedia.orgnih.gov this compound plays a significant role in this endeavor by serving as a key intermediate in the synthesis of bioactive compounds and molecular probes. biosynth.comnih.govmpg.de

The isoquinoline core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been explored for their potential biological activities. The ability to systematically modify the isoquinoline ring at both the 6- and 8-positions allows for the generation of focused libraries of compounds for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency and selectivity of drug candidates.

For instance, the synthesis of isoquinoline derivatives with substitutions at the 4-position has been a focus of research for developing inhibitors against neuroendocrine prostate cancer cells. mdpi.com While not directly starting from this compound, these studies showcase the importance of substituted isoquinolines in medicinal chemistry. The strategic placement of substituents on the isoquinoline core is critical for achieving desired biological effects. mdpi.com

Furthermore, the development of DNA-encoded libraries (DELs) has become a powerful tool for discovering small molecules that can induce protein-protein interactions. nih.gov The versatility of building blocks like this compound is crucial for the synthesis of the diverse and complex compounds that constitute these libraries.

Contribution to the Advancement of Modern Synthetic Methodologies

The development of novel and efficient synthetic methods is a cornerstone of modern organic chemistry. ox.ac.ukopenaccessjournals.com this compound and its derivatives have been instrumental in the advancement of such methodologies, particularly in the realm of transition metal-catalyzed reactions. wikipedia.orggoogle.com

The presence of a bromine atom makes this compound an excellent substrate for testing and optimizing new cross-coupling protocols. uni-regensburg.de For example, it can be used to evaluate the efficacy of new catalyst systems, ligands, and reaction conditions for Suzuki, Sonogashira, and other coupling reactions. The development of rhodium(III)-catalyzed C-H activation/annulation reactions for the synthesis of isoquinolones has demonstrated the utility of halogenated precursors in creating complex heterocyclic systems. whiterose.ac.uk

Moreover, the reactivity of the isoquinoline ring system itself can be exploited in the development of new synthetic transformations. For example, the skeletal diversification of nitrogen-containing heterocycles is an emerging area of research aimed at expanding accessible chemical space. escholarship.org Isoquinoline derivatives serve as valuable platforms for developing and validating these novel skeletal editing strategies. escholarship.org

Recent advancements in photochemistry have also opened new avenues for organic synthesis. nih.gov The unique electronic properties of halogenated heterocycles like this compound could make them interesting substrates for photochemical transformations, potentially leading to the discovery of novel reaction pathways.

Utility in Investigating Structure-Reactivity Relationships within the Isoquinoline Chemical Space

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental aspect of chemistry. This compound provides an excellent platform for investigating these relationships within the isoquinoline chemical space. The electronic properties of the isoquinoline ring are significantly influenced by the nature and position of its substituents.

The electron-withdrawing bromine atom at the 8-position and the electron-donating hydroxyl group at the 6-position create a unique electronic environment within the molecule. This substitution pattern affects the reactivity of various positions on the isoquinoline ring towards electrophilic and nucleophilic attack. For instance, the bromination of isoquinoline itself is highly sensitive to the reaction conditions, leading to different isomers. researchgate.net Studying the reactivity of this compound can provide valuable insights into the directing effects of these substituents.

Computational studies, such as those performed on 1-chloroisoquinoline, can be used to predict the chemical reactivity and site selectivity of substituted isoquinolines. researchgate.net By combining experimental observations with theoretical calculations, a deeper understanding of the factors governing the reactivity of this important class of heterocycles can be achieved. This knowledge is crucial for designing more efficient and selective synthetic routes to complex isoquinoline-containing molecules.

The study of structure-activity relationships is also critical in medicinal chemistry. The affinity of tetrahydroisoquinoline derivatives for certain biological targets has been shown to be influenced by the presence and position of substituents. researchgate.net For example, a bulky alkyl group at the C-8 position can increase affinity, while electron-withdrawing groups at the C-5 and C-8 positions can be detrimental. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 8-Bromoisoquinolin-6-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of isoquinolin-6-ol derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled acidic conditions. For example, bromination at the 8-position requires precise temperature control (e.g., 0–6°C) to avoid over-bromination or side reactions . Yield optimization may involve varying solvent systems (e.g., DMF or THF) and catalyst ratios. Evidence from analogs like 4-Bromoisoquinoline suggests that purity >95% can be achieved via recrystallization in ethanol .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Characterization combines 1H/13C NMR (to confirm bromine substitution patterns and hydroxyl group positioning), mass spectrometry (to verify molecular weight and isotopic patterns), and HPLC (for purity analysis). For analogs like 8-Bromoisoquinoline, melting point data (e.g., 39–43°C) are critical for cross-referencing crystallinity . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or incomplete purification.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is typical for brominated isoquinolines, but stability varies with pH and light exposure. Storage at 0–6°C in inert atmospheres (e.g., argon) is recommended for analogs like 4-Bromoresorcinol to prevent decomposition . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH) can identify degradation products using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density at the bromine site to predict Suzuki-Miyaura coupling efficiency. For example, bromine’s electrophilicity in 8-Bromoisoquinoline derivatives correlates with Pd-catalyzed coupling rates . Experimental validation involves comparing predicted vs. observed reaction outcomes (e.g., % conversion via GC-MS) .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition vs. cell-based assays) may arise from assay conditions (e.g., buffer pH, cell permeability). A meta-analysis of analogs like 6-Bromoquinoxaline suggests normalizing data to control for variables like serum protein binding . Dose-response curves with replicates (n ≥ 3) and statistical tools (e.g., ANOVA) are critical .

Q. How does the bromine substituent influence the pharmacokinetic properties of this compound?

- Methodological Answer : Bromine’s steric and electronic effects alter logP (lipophilicity) and metabolic stability. For analogs like 5-Bromoisoquinoline, in vitro assays (e.g., microsomal stability tests) quantify oxidation rates. Comparative studies with non-brominated isoquinolines isolate bromine-specific effects .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies?

- Methodological Answer : Scaling requires addressing exothermic bromination reactions (risk of thermal runaway) and optimizing purification via column chromatography or fractional crystallization. Pilot-scale synthesis of 8-Bromoisoquinoline derivatives highlights the need for controlled reagent addition rates and inert gas purging . Impurity profiling (e.g., residual bromine) must adhere to ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.